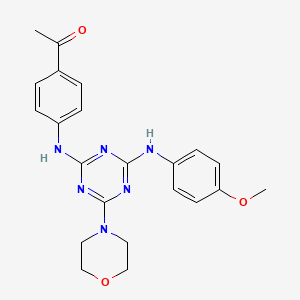

1-(4-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves a Schiff base reduction route. Specifically, it is synthesized via the reduction of a Schiff base formed between 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. The reduction agent used is sodium borohydride (NaBH₄) .

Molecular Structure Analysis

Scientific Research Applications

Synthesis and Characterization

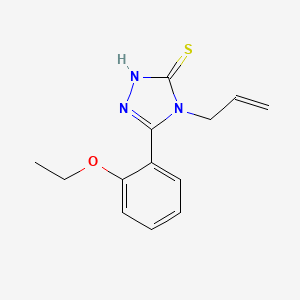

- Researchers have developed methods for synthesizing a range of compounds, including derivatives of 1,2,4-triazoles and triazolinones, which involve reactions of various ester ethoxycarbonylhydrazones with primary amines. These synthesized compounds were then screened for their antimicrobial activities, with some exhibiting significant effectiveness against test microorganisms (Bektaş et al., 2007).

- A study described the efficient stereoselective synthesis of Aprepitant, a clinically used NK(1) receptor antagonist, showcasing the application of synthesis techniques in drug development (Brands et al., 2003).

- Novel S‐Alkylated 1,2,4‐Triazoles and their Mannich base derivatives were synthesized and tested for anti-inflammatory and analgesic activities, demonstrating the compound's potential in pharmaceutical applications (Alam et al., 2012).

Applications in Medical Research

- The synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, illustrates the application of these compounds in neurology and diagnostic imaging (Wang et al., 2017).

- Another study focused on the antioxidant and anticancer activities of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, highlighting the compound's potential in cancer therapy (Tumosienė et al., 2020).

Herbicidal and Antimicrobial Applications

- The exploration of novel triazolinone derivatives for potential use as Protox inhibitors in herbicide development showcases the agricultural applications of these compounds, with certain derivatives displaying promising herbicidal activities (Luo et al., 2008).

Novel Reaction Mechanisms and Synthetic Applications

- Innovative synthetic pathways and reaction mechanisms have been reported for the preparation of various derivatives, highlighting the compound's role in advancing organic synthesis knowledge and techniques. For instance, a novel side-chain amination reaction of 2-(1-Phenylethyl)-1,4-benzoquinones was observed, leading to the formation of unique structural motifs (Jurd, 1978).

Future Directions

properties

IUPAC Name |

1-[4-[[4-(4-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-15(29)16-3-5-17(6-4-16)23-20-25-21(24-18-7-9-19(30-2)10-8-18)27-22(26-20)28-11-13-31-14-12-28/h3-10H,11-14H2,1-2H3,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHRDVYUGVFRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2720335.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2720337.png)

![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2720339.png)